![molecular formula C23H24N2O B2850728 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide CAS No. 332152-53-1](/img/structure/B2850728.png)
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide” is an organic compound containing a benzene ring, a pyridine ring, and a tert-butyl group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the benzene and pyridine rings, as well as the tert-butyl group. The presence of these groups could lead to interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzene and pyridine rings, as well as the tert-butyl group. For example, it might have a relatively high boiling point due to the presence of the aromatic rings .Wirkmechanismus
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide functions as a selective inhibitor of specific kinases involved in cell signaling pathways. It inhibits the activity of Bruton's tyrosine kinase (BTK), which is essential for the development and function of B-cells. It also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the activation of T-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In immune cells, it inhibits the activation and proliferation of B-cells and T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide is its selectivity for specific kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which requires careful monitoring during clinical trials.
Zukünftige Richtungen
Future research on 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and lupus. It could also explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could investigate the potential side effects and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide involves several steps, including the reaction of tert-butyl 4-aminobenzoate with 4-pyridinemethanol, followed by the reaction of the resulting intermediate with 4-(4-chloromethylphenyl)benzoic acid. The final step involves the deprotection of the tert-butyl group to yield the desired product.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the activity of specific kinases that are involved in cell proliferation and survival. This makes it a promising candidate for the treatment of hematological malignancies, such as B-cell lymphomas and leukemias.
In autoimmune disorders, this compound has been shown to inhibit the activity of specific kinases involved in the activation of immune cells. This makes it a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)20-8-6-19(7-9-20)22(26)25-21-10-4-17(5-11-21)16-18-12-14-24-15-13-18/h4-15H,16H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVQSWVVWOFDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)
![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)


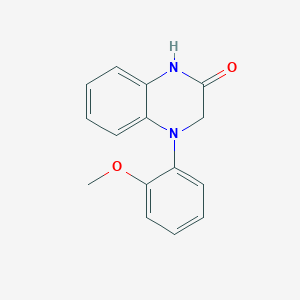
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)
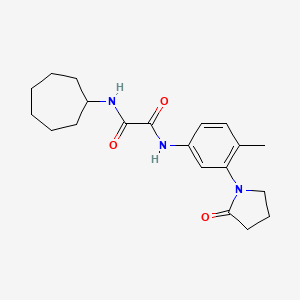
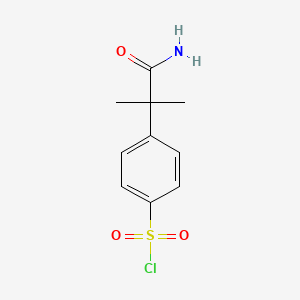
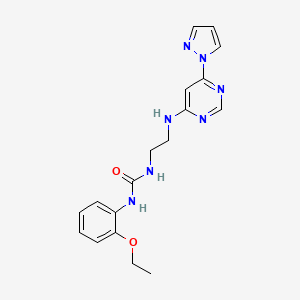

![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
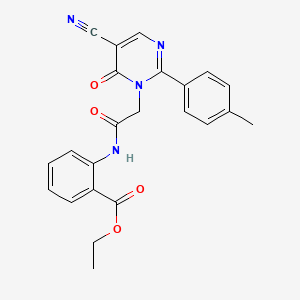
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)